4'-Hydroxydiazepam

Description

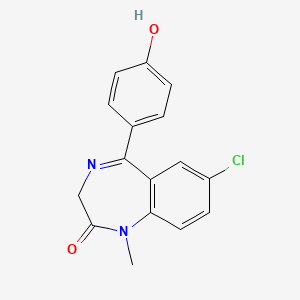

4’-Hydroxydiazepam is a primary metabolite of diazepam, a widely used benzodiazepine with anxiolytic, anticonvulsant, and muscle relaxant properties. Structurally, it is formed via aromatic hydroxylation at the 4’-position of diazepam’s electron-rich phenyl ring (Figure 1) . This metabolic modification occurs predominantly through hepatic cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19 . Unlike its parent compound, 4’-hydroxydiazepam is pharmacologically inactive, a phenomenon attributed to steric hindrance at the GABAA receptor binding site and increased hydrophilicity, which accelerates its elimination .

Properties

IUPAC Name |

7-chloro-5-(4-hydroxyphenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-19-14-7-4-11(17)8-13(14)16(18-9-15(19)21)10-2-5-12(20)6-3-10/h2-8,20H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFWLIWUKIFGKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10938320 | |

| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17311-35-2 | |

| Record name | 4'-Hydroxydiazepam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017311352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-1-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10938320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxydiazepam typically involves the hydroxylation of diazepam. This can be achieved through various methods, including enzymatic reactions using cytochrome P450 enzymes such as CYP2C19 and CYP3A4 . These enzymes catalyze the hydroxylation at the 4’ position of the diazepam molecule.

Industrial Production Methods: Industrial production of 4’-Hydroxydiazepam often involves the use of microbial biotransformation processes. Specific strains of bacteria or fungi are employed to convert diazepam into its hydroxylated form under controlled conditions . This method is preferred due to its efficiency and the ability to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: 4’-Hydroxydiazepam undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of other metabolites.

Reduction: Reduction reactions can convert it back to diazepam or other related compounds.

Substitution: Various substitution reactions can modify the hydroxyl group, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions include other hydroxylated metabolites, diazepam, and various substituted derivatives .

Scientific Research Applications

4’-Hydroxydiazepam has several scientific research applications:

Mechanism of Action

4’-Hydroxydiazepam exerts its effects by binding to the GABA-A receptor in the central nervous system. This binding enhances the effect of GABA, leading to increased neuronal inhibition and producing anxiolytic, sedative, and muscle relaxant effects . The molecular targets involved include the alpha and gamma subunits of the GABA-A receptor .

Comparison with Similar Compounds

Pharmacological Activity

4’-Hydroxydiazepam vs. Diazepam

- Activity : Diazepam exhibits potent GABAA receptor agonism, whereas 4’-hydroxydiazepam lacks therapeutic efficacy due to reduced receptor affinity. The hydroxyl group introduces steric bulk, disrupting optimal binding .

- Metabolism: Diazepam undergoes N-demethylation to nordazepam (active) and hydroxylation to 4’-hydroxydiazepam (inactive) and 3-hydroxydiazepam (temazepam, active) .

4’-Hydroxydiazepam vs. 3-Hydroxydiazepam (Temazepam)

- Structural Difference : Temazepam features a hydroxyl group at the 3-position of the diazepine ring, preserving receptor affinity.

- Activity: Temazepam retains sedative-hypnotic activity, while 4’-hydroxydiazepam is inactive .

4’-Hydroxydiazepam vs. Nordazepam

- Metabolic Role: Nordazepam, the N-demethylated metabolite of diazepam, is pharmacologically active and has a longer half-life (~50–100 hours) compared to 4’-hydroxydiazepam (~10 hours) .

Metabolic Pathways and Clearance

4’-Hydroxydiazepam exhibits the highest intrinsic clearance (CLint) among diazepam metabolites in rat hepatic microsomes and hepatocytes (49% and 70% of total metabolism, respectively) . In contrast, nordazepam contributes 27% in microsomes but only 9% in hepatocytes, highlighting system-dependent metabolic variations .

Table 1: Comparative Metabolic Profiles

| Compound | Metabolic Pathway | Intrinsic Clearance (CLint) | Activity |

|---|---|---|---|

| Diazepam | Parent drug | N/A | Active |

| 4’-Hydroxydiazepam | Hydroxylation | 49% (microsomes), 70% (hepatocytes) | Inactive |

| 3-Hydroxydiazepam | Hydroxylation | 21–24% | Active |

| Nordazepam | N-demethylation | 27% (microsomes), 9% (hepatocytes) | Active |

Structural Analogs and Modifications

4’-Chlordiazepam

- Structure : Substitution of the 4’-hydroxyl group with chlorine.

- Activity : Retains partial GABAA receptor binding due to the smaller chlorine atom, unlike 4’-hydroxydiazepam .

4’-Hydroxyestazolam

- Comparison : Similar to 4’-hydroxydiazepam, 4’-hydroxyestazolam is an inactive metabolite of estazolam. Both share reduced receptor affinity and enhanced elimination due to hydrophilicity .

Analytical Methodologies

4’-Hydroxydiazepam is quantified alongside diazepam, nordazepam, and temazepam using HPLC-UV (230–254 nm) and HPLC-MS/MS.

Drug Interactions

- Enzyme Inducers: Phenobarbital accelerates diazepam metabolism, reducing 4’-hydroxydiazepam formation .

- Enzyme Inhibitors: Omeprazole inhibits CYP3A4, decreasing the production of 4’-hydroxydiazepam, nordazepam, and temazepam .

Biological Activity

4'-Hydroxydiazepam, a metabolite of diazepam, is a benzodiazepine derivative that exhibits various biological activities. This article explores its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group at the 4' position of the diazepam structure. This modification enhances its solubility and alters its pharmacokinetic profile compared to its parent compound. The chemical structure can be represented as follows:

- Chemical Formula : C16H14ClN3O3

- Molecular Weight : 335.75 g/mol

This compound primarily acts as a positive allosteric modulator of the GABA receptor, similar to other benzodiazepines. By enhancing the binding affinity of GABA to its receptor, it increases chloride ion influx, resulting in neuronal hyperpolarization and subsequent anxiolytic, sedative, and muscle relaxant effects.

Biological Activities

- Anxiolytic Effects : Studies have shown that this compound exhibits significant anxiolytic properties, comparable to diazepam but with potentially fewer side effects due to its rapid metabolism and elimination from the body .

- Sedative Effects : The compound is effective in inducing sedation in animal models, making it useful in pre-anesthetic protocols and for managing insomnia .

- Muscle Relaxation : It has been observed to reduce muscle tone in experimental settings, contributing to its therapeutic use in conditions involving muscle spasticity .

Case Studies and Clinical Trials

- Anxiety Disorders : A clinical trial involving patients with generalized anxiety disorder demonstrated that this compound significantly reduced anxiety scores compared to placebo, with a rapid onset of action .

- Sedation in Surgical Patients : In a study assessing preoperative sedation, patients receiving this compound reported lower anxiety levels and higher satisfaction compared to those receiving traditional sedatives .

Comparative Biological Activity Table

| Activity | This compound | Diazepam | Chlordiazepoxide |

|---|---|---|---|

| Anxiolytic Effect | Moderate | High | Moderate |

| Sedative Effect | High | High | Moderate |

| Muscle Relaxation | Moderate | High | Low |

| Half-life (h) | 5-10 | 20-50 | 5-30 |

Metabolism and Pharmacokinetics

This compound undergoes extensive hepatic metabolism primarily via cytochrome P450 enzymes. Its metabolites are generally less active than the parent compound but contribute to the overall pharmacological profile. The compound's half-life is shorter than that of diazepam, which may lead to a reduced risk of accumulation and side effects during prolonged therapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.